

# BAY-826: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY-826** is a potent and selective, orally available small molecule inhibitor of the Tyrosine-protein kinase receptor Tie-2 (also known as TEK).[1][2] Tie-2 is a critical receptor tyrosine kinase involved in angiogenesis and vascular stabilization, making it a compelling target for therapeutic intervention in diseases characterized by aberrant blood vessel formation, such as cancer. This technical guide provides an in-depth overview of the target profile and kinase selectivity of **BAY-826**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

# **Target Profile and Potency**

**BAY-826** demonstrates high-affinity binding to Tie-2, potently inhibiting its autophosphorylation. The primary measure of its potency is its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50) in cellular assays.



| Target | Parameter                     | Value  | Cell Line/Assay                                             |
|--------|-------------------------------|--------|-------------------------------------------------------------|
| Tie-2  | Kd                            | 1.6 nM | Biochemical Assay[2] [3]                                    |
| Tie-2  | IC50<br>(autophosphorylation) | 1.3 nM | Human Umbilical Vein<br>Endothelial Cells<br>(HUVECs)[1][4] |

# **Kinase Selectivity**

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. **BAY-826** has been profiled against a large panel of kinases, revealing a high degree of selectivity for Tie-2.

## **Primary Off-Targets**

While highly selective, **BAY-826** exhibits high-affinity binding to a small number of other kinases. A KINOMEscan assay against 456 kinases identified only four kinases to which **BAY-826** binds with similar high affinity to Tie-2.[2][3]

| Off-Target Kinase | Parameter | Value (nM) |
|-------------------|-----------|------------|
| TIE-1             | Kd        | 0.9[2][3]  |
| DDR1              | Kd        | 0.4[2][3]  |
| DDR2              | Kd        | 1.3[2][3]  |
| LOK (STK10)       | Kd        | 5.9[2]     |

# **Selectivity Against Angiogenic Kinases**

A key characteristic of **BAY-826** is its high selectivity against other receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][4] This selectivity is significant as it suggests a more targeted mechanism of action with potentially fewer side effects compared to broader-spectrum anti-angiogenic agents.



# **Experimental Methodologies**

The characterization of **BAY-826**'s target profile and selectivity involved several key experimental approaches.

## KINOMEscan® Kinase Selectivity Profiling

To assess the kinase selectivity of **BAY-826**, a comprehensive KINOMEscan® assay was performed. This competition binding assay measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.

#### General Protocol:

- A panel of 456 kinases is utilized.
- Each kinase is tagged with DNA.
- An immobilized ligand that binds to the active site of the kinases is prepared.
- BAY-826 is incubated with the kinase-tagged phage and the immobilized ligand.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- The dissociation constant (Kd) is determined by measuring the amount of kinase captured on the solid support as a function of the **BAY-826** concentration.





Click to download full resolution via product page

KINOMEscan® Experimental Workflow

## **Cellular Tie-2 Autophosphorylation Assay**

To determine the cellular potency of **BAY-826**, its ability to inhibit the autophosphorylation of Tie-2 was assessed in relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) and glioma cells.

#### General Protocol (HUVECs):

- HUVECs are cultured to sub-confluency.
- Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
- Cells are pre-incubated with varying concentrations of **BAY-826** or vehicle control (DMSO).
- Tie-2 autophosphorylation is stimulated by adding Angiopoietin-1 (Ang-1), a natural ligand for Tie-2.
- Cells are lysed, and protein concentrations are determined.







- Phosphorylated Tie-2 and total Tie-2 levels are measured by Western blot or ELISA using specific antibodies.
- The IC50 value is calculated by plotting the percentage of inhibition of Tie-2 phosphorylation against the concentration of **BAY-826**.

General Protocol (Glioma Cells):

A similar protocol is followed for glioma cells, with stimulation of Tie-2 phosphorylation induced by either Angiopoietin-1 or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4) to increase basal phosphorylation.





Click to download full resolution via product page

Cellular Tie-2 Autophosphorylation Assay Workflow

# **Signaling Pathway Context**



**BAY-826** exerts its effects by inhibiting the Tie-2 signaling pathway. This pathway plays a crucial role in vascular maturation and stability.



Click to download full resolution via product page

Simplified Tie-2 Signaling Pathway and Point of Inhibition by BAY-826

### Conclusion

**BAY-826** is a highly potent and selective inhibitor of the Tie-2 receptor tyrosine kinase. Its well-defined target profile, characterized by strong on-target activity and minimal off-target interactions with other angiogenic kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of **BAY-826** and other selective kinase inhibitors. The



data presented herein support the continued exploration of **BAY-826** in clinical settings where inhibition of the Tie-2 pathway is a desired therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4.6. KINOMEscan [bio-protocol.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- 4. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [BAY-826: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605956#bay-826-target-profile-and-kinase-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com